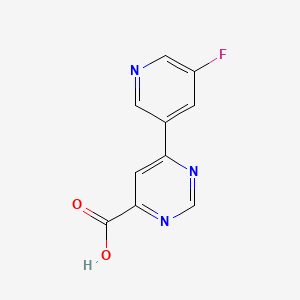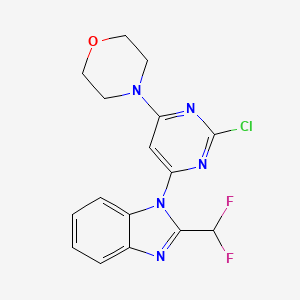
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a methyl group, and a pyridinyl group, along with a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
化学反応の分析
Types of Reactions: 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(5-Oxo-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile.
Reduction: Formation of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzylamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyrazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
- 4-(5-Hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)benzonitrile
- 4-(5-Hydroxy-3-methyl-1-(pyridin-3-yl)-1h-pyrazol-4-yl)benzonitrile
- 4-(5-Hydroxy-3-methyl-1-(pyridin-4-yl)-1h-pyrazol-4-yl)benzonitrile
Comparison: Compared to similar compounds, 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical transformations.
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
4-(5-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazol-4-yl)benzonitrile |
InChI |
InChI=1S/C16H12N4O/c1-11-15(13-7-5-12(10-17)6-8-13)16(21)20(19-11)14-4-2-3-9-18-14/h2-9,19H,1H3 |
InChIキー |
BJYOHPPWOPQBJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)



![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)



